

Spectroscopic Profile of 4-Ethylnitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-ethylnitrobenzene**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

4-Ethylnitrobenzene (C₈H₉NO₂) is an aromatic compound with significant applications in the synthesis of pharmaceuticals, dyes, and other fine chemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-ethylnitrobenzene**, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-ethylnitrobenzene**. The following tables detail the chemical shifts (δ) and coupling constants

(J) for both ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for **4-Ethylnitrobenzene**

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6 (ortho to - NO ₂)	~8.15	Doublet (d)	~8.5
H-3, H-5 (meta to - NO ₂)	~7.35	Doublet (d)	~8.5
-CH ₂ -	~2.70	Quartet (q)	~7.6
-CH₃	~1.25	Triplet (t)	~7.6

Table 2: ¹³C NMR Spectroscopic Data for **4-Ethylnitrobenzene**

Carbon Atom	Chemical Shift (δ, ppm)
C-1 (C-NO ₂)	~148.8
C-4 (C-CH ₂ CH ₃)	~147.0
C-2, C-6	~123.5
C-3, C-5	~129.0
-CH ₂ -	~28.8
-CH₃	~15.5

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-ethylnitrobenzene** is characterized by strong absorptions corresponding to the nitro group and the aromatic ring.

Table 3: Key IR Absorption Bands for 4-Ethylnitrobenzene

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2970	C-H stretch	Ethyl group
~1520	Asymmetric N-O stretch	Nitro group
~1345	Symmetric N-O stretch	Nitro group
~855	C-H out-of-plane bend	1,4-disubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **4-ethylnitrobenzene** shows a prominent molecular ion peak and characteristic fragment ions.[1]

Table 4: Mass Spectrometry Data for 4-Ethylnitrobenzene

m/z	Relative Intensity (%)	Ion Fragment
151	High	[M] ⁺ (Molecular Ion)
136	Moderate	[M-CH ₃] ⁺
105	Moderate	[M-NO ₂] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid aromatic compounds like **4-ethylnitrobenzene**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-ethylnitrobenzene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

Data Acquisition:

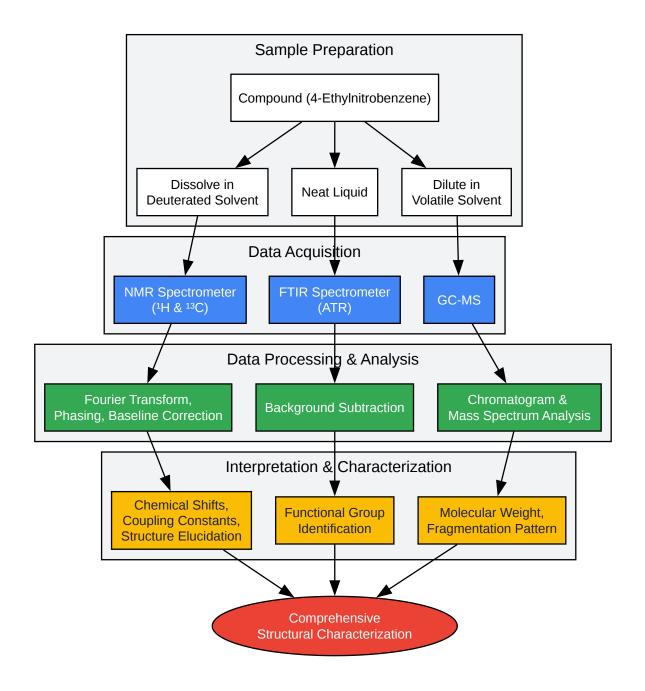
- For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

- Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small drop of neat 4-ethylnitrobenzene directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Coadd multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of 4-ethylnitrobenzene (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- · GC Method:
 - Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). Use a split or splitless injection mode.



- o Column: Use a nonpolar capillary column (e.g., DB-5ms).
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure all components elute.
- MS Method:
 - Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).
 - Detector: Set the detector voltage to an appropriate value for good sensitivity.
- Data Analysis: Identify the peak corresponding to **4-ethylnitrobenzene** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of a chemical compound like **4-ethylnitrobenzene**.

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of **4-Ethylnitrobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Ethylnitrobenzene | C8H9NO2 | CID 7480 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethylnitrobenzene: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b091404#4-ethylnitrobenzene-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com